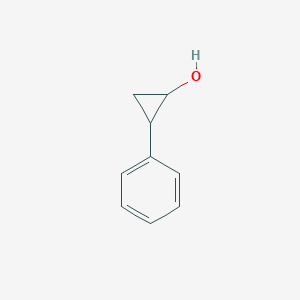
2-Phenylcyclopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylcyclopropanol is a cyclopropanol derivative characterized by a cyclopropane ring substituted with a phenyl group and a hydroxyl group at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylcyclopropanol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield this compound . Another method includes the cyclopropanation of styrene with diazomethane in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclopropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenylcyclopropanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield 2-phenylcyclopropane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: 2-Phenylcyclopropanone
Reduction: 2-Phenylcyclopropane
Substitution: Various substituted cyclopropanols depending on the reagent used
Scientific Research Applications
2-Phenylcyclopropanol is used as a synthetic building block for more complex organic molecules Its structure allows for diverse chemical modifications at the hydroxyl and phenyl substituents, making it a versatile intermediate in organic synthesis
Chemistry: As a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving cyclopropanols.
Medicine: As an intermediate in the synthesis of biologically active compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenylcyclopropanol involves its ability to undergo ring-opening reactions under various conditions . For example, in the presence of cobalt catalysts, it can participate in ring-opening coupling reactions with alkynes to form β-alkenyl ketones or multisubstituted cyclopentenol derivatives . The reaction mechanism typically involves the formation of a cobalt homoenolate intermediate, followed by migratory insertion of the alkyne and subsequent protodemetalation or intramolecular carbonyl addition .
Comparison with Similar Compounds
2-Phenylcyclopropanol can be compared with other cyclopropanol derivatives such as:
Cyclopropanol: The simplest cyclopropanol without any substituents.
2-Methylcyclopropanol: A cyclopropanol derivative with a methyl group at the 2 position.
2-Phenylcyclopropanone: The oxidized form of this compound.
Uniqueness: this compound is unique due to its phenyl substitution, which imparts distinct chemical properties and reactivity compared to other cyclopropanol derivatives .
Properties
IUPAC Name |
2-phenylcyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZCLGLXXXRKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














